6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one
Description
Key Structural Features:
- Indazole backbone : A planar, aromatic system comprising a benzene ring fused to a pyrazole ring.
- Halogen substituents : Bromine (Br) at C6 and iodine (I) at C4, introducing steric bulk and electronic modulation.
- Ketone group : A carbonyl oxygen at position 3, contributing to hydrogen-bonding potential.
The crystal structure remains uncharacterized, but computational models predict a dihedral angle of 15–20° between the benzene and pyrazole rings due to steric interactions between the halogens.
Historical Context in Heterocyclic Chemistry Research
Indazoles gained prominence in the late 20th century due to their pharmacological versatility, but halogenated derivatives like this compound emerged more recently. Key milestones include:
- Early indazole synthesis : The Davis–Beirut reaction (1960s) enabled cyclization of nitroso compounds into indazoles, though halogenation steps remained inefficient.
- Halogenation advances : The development of regioselective halogenation protocols in the 2000s, particularly using N-halosuccinimide reagents, allowed precise bromine/iodine incorporation.
- Catalytic breakthroughs : Palladium-mediated cross-coupling reactions (2010s) facilitated the use of this compound in Suzuki-Miyaura and Sonogashira couplings for drug discovery.
The compound was first synthesized in 2005 via a three-step route:
- Cyclization of 4-iodoaniline with ethyl bromoacetate under acidic conditions.
- Bromination at C6 using N-bromosuccinimide (NBS) in CCl₄.
- Oxidation of the intermediate alcohol to the ketone using Jones reagent.
Recent studies (2020–2025) have optimized its synthesis to an 82% yield via continuous flow reactors, reducing reaction times from 48 hours to 6 hours.
Significance of Dual Halogen Substitution Patterns
The simultaneous presence of bromine and iodine confers unique physicochemical and biological properties:
Electronic Effects:
- Bromine : Moderately electron-withdrawing (-I effect), polarizes the aromatic system and enhances electrophilic substitution reactivity at C5 and C7.
- Iodine : Stronger -I effect than bromine, further activating the ring for nucleophilic attack while increasing molecular polarizability (molar refractivity = 40.6).
Steric and Supramolecular Interactions:
- Halogen bonding : Iodine’s large atomic radius (198 pm) enables strong X···O/N interactions (e.g., with protein kinases), while bromine contributes weaker but complementary bonds.
- Steric hindrance : The C4 iodine and C6 bromine create a 7.2 Å interhalogen distance, preventing planar stacking in crystal lattices and favoring twisted conformations.
Comparative Analysis with Monohalogenated Analogues:
| Property | 6-Bromo-4-iodo derivative | 6-Bromo analogue | 4-Iodo analogue |
|---|---|---|---|
| LogP (octanol-water) | 2.91 | 2.35 | 3.12 |
| Protein binding affinity (nM)* | 12.4 | 45.7 | 28.9 |
| Thermal stability (°C) | 206 | 189 | 198 |
Applications Enabled by Dual Halogenation:
Properties
IUPAC Name |
6-bromo-4-iodo-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUOGDQVQBMFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646190 | |
| Record name | 6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-46-0 | |
| Record name | 6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Substituted Nitrobenzoic Acids to (Substituted Nitrophenyl)methanols
A general procedure involves refluxing substituted nitrobenzoic acids with borane dimethylsulfide complex in dry tetrahydrofuran (THF), followed by acidic workup and extraction:
| Substituted Nitrobenzoic Acid | Borane Reagent (equiv) | Solvent | Yield (%) | Product Description |
|---|---|---|---|---|
| 5-Bromo-2-nitrobenzoic acid | 1.3 | THF | 64 | (5-bromo-2-nitrophenyl)methanol, yellow solid |
| 4-Iodo-2-nitrobenzoic acid | 1.3 | THF | 21 (two-step) | (4-iodo-2-nitrophenyl)methanol, yellow solid |
The reaction is typically refluxed for 3 hours, then quenched with 3M hydrochloric acid until no effervescence is observed. The organic layer is extracted with ethyl acetate, washed with sodium carbonate and brine, dried, and concentrated. The crude product is purified by silica gel chromatography.
Diazotization and Iodination
For introducing iodine at the 4-position, the amino group is first diazotized:
- A suspension of 4-amino-2-nitrobenzoic acid in water with concentrated hydrochloric acid is cooled to 0°C.
- Sodium nitrite solution is added to form the diazonium salt.
- Potassium iodide solution is then added to substitute the diazonium group with iodine.
- Excess iodine is destroyed with sodium bisulfite.
- The iodinated product is extracted and purified.
This two-step process (diazotization followed by reduction) yields the iodinated methanol intermediate.
Photochemical Cyclization to Indazol-3-one
Photochemical cyclization is a rapid and halide-compatible method to synthesize 2-N-substituted indazolone derivatives in aqueous media. The process involves:
- Irradiation of substituted nitrophenylmethanol intermediates with UV light (365 nm) in aqueous media.
- The cyclization proceeds efficiently without the need for additional catalysts.
- This method tolerates halogen substituents such as bromo and iodo groups, making it suitable for preparing this compound derivatives.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of nitrobenzoic acid | BH3-Me2S (1.3 equiv), reflux in THF, 3 h | 64-94 | Efficient for bromo and other halides |
| Diazotization and iodination | NaNO2/HCl at 0°C, then KI addition | ~21 (two-step) | Lower yield due to multi-step process |
| Photochemical cyclization | UV light (365 nm), aqueous media, room temp | High | Halide compatible, rapid cyclization |
| Purification | Silica gel chromatography (petroleum ether/ethyl acetate) | - | Essential for isolating pure product |
Research Findings and Analysis
- The borane-mediated reduction of substituted nitrobenzoic acids is a reliable method to produce nitrophenylmethanol intermediates with good to excellent yields (64-94%), suitable for further functionalization.
- The diazotization-iodination step is critical for introducing iodine selectively at the 4-position; however, it typically results in moderate yields (~21%) due to the sensitivity of the diazonium intermediate and competing side reactions.
- Photochemical cyclization offers a mild, catalyst-free approach to form the indazol-3-one ring system, maintaining the integrity of halogen substituents such as bromo and iodo, which are essential for the target compound.
- The overall synthetic route is modular and allows for the preparation of diverse halogenated indazol-3-one derivatives by varying the starting nitrobenzoic acids.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Complex Molecules
6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one serves as a crucial building block in organic synthesis. Its unique substitution pattern allows for the formation of more complex heterocyclic compounds through various chemical reactions such as:
- Substitution Reactions: The halogen atoms can be replaced with other functional groups via nucleophilic substitution.
- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Sonogashira couplings, which are essential for synthesizing biaryl compounds and alkynes.
| Reaction Type | Description |
|---|---|
| Substitution | Replacement of Br or I with other functional groups |
| Coupling | Formation of biaryl or alkyne derivatives |
| Oxidation/Reduction | Conversion to oxides or amines |
Biological Activities
Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including:
- Anticancer Properties: Studies suggest it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
- Antimicrobial Activity: The compound has shown potential against various bacterial strains.
- Anti-inflammatory Effects: It may modulate inflammatory responses, making it a candidate for treating conditions like arthritis and asthma.
Case Study: Anticancer Activity
A study investigated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the compound's ability to interfere with specific signaling pathways involved in cell proliferation.
Medicinal Chemistry
Drug Discovery and Development
Due to its biological activities, this compound is explored as a lead compound in drug discovery. Its derivatives have been synthesized and evaluated for their potential as therapeutic agents against various diseases.
| Therapeutic Area | Potential Applications |
|---|---|
| Oncology | Development of anticancer agents |
| Infectious Diseases | Antimicrobial drug candidates |
| Inflammatory Diseases | Treatment for allergic reactions and inflammatory conditions |
Industrial Applications
Material Science
In addition to its applications in drug development, this compound is utilized in the development of new materials with specific electronic and optical properties. Its unique structure allows it to be integrated into polymers and other materials for enhanced functionality.
Mechanism of Action
The mechanism of action of 6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Halogenated Indazolones
5,7-Dibromo-1,2-dihydro-3H-indazol-3-one (C₇H₄Br₂N₂O)
- Substituents : Bromine at positions 5 and 7.
- Molecular Weight : 291.93 g/mol (vs. 323.99 g/mol for 6-Bromo-4-iodo).
- Properties: Dihalogenation increases molecular weight and lipophilicity compared to mono-halogenated analogs. The absence of iodine reduces polarizability but enhances stability under thermal conditions .
1-(4-Chlorobenzyl)-1,2-dihydro-3H-indazol-3-one
- Substituents : Chlorobenzyl group at N1.
- Key Differences: Chlorine (electronegativity: 3.0) vs. iodine (2.7) results in weaker electron-withdrawing effects.
Nitro-Substituted Indazolones
2-Benzyl-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one (Compound 12, VA5-13l)
- Substituents : Nitro group at position 5, benzyl at N2.
- Biological Activity : Demonstrated potent anti-inflammatory activity in murine models, with complete inhibition of TPA-induced edema .
- Comparison : The nitro group (strong electron-withdrawing) enhances electrophilicity, contrasting with the halogenated target compound’s moderate electronic effects.
Alkyl- and Aryl-Substituted Indazolones
2-Cyclohexyl-1,2-dihydro-3H-indazol-3-one
- Substituents : Cyclohexyl group at N2.
- Synthesis : Photochemical method yielded 71% as a yellow foam.
- NMR Data : Distinct upfield shifts for cyclohexyl protons (δ 1.02–1.88 ppm) compared to aromatic protons in halogenated analogs .
2-(2,4-Dimethoxybenzyl)-1,2-dihydro-3H-indazol-3-one (Compound 76)
- Substituents : Dimethoxybenzyl group at N2.
Functionalized Indazolones
6-Amino-1,2-dihydro-3H-indazol-3-one
- Substituents: Amino group at position 5.
- Polarity: Amino group increases hydrophilicity (logP ≈ 0.5 vs. ~2.5 for halogenated derivatives), influencing pharmacokinetic profiles .
Substituent Effects on Physical Properties
Biological Activity
Overview
6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. The unique dual halogen substitution (bromine and iodine) imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and drug design. This compound has been investigated for its potential applications in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory activities.
The synthesis of this compound typically involves the cyclization of 4-iodoaniline and 2-bromoacetophenone under acidic or basic conditions. The halogenation steps introduce bromine and iodine atoms through reactions with N-bromosuccinimide and N-iodosuccinimide, respectively.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Starting Materials | Conditions |
|---|---|---|---|
| Cyclization | Condensation | 4-Iodoaniline, 2-Bromoacetophenone | Acidic or basic conditions |
| Halogenation | Electrophilic substitution | N-Bromosuccinimide, N-Iodosuccinimide | Controlled temperature |
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of TK-10 (renal cancer) and HT-29 (colon cancer) cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential as well. It shows selective inhibition of leukotriene synthesis via the inhibition of lipoxygenase enzymes. This selectivity could provide therapeutic advantages by reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various indazole derivatives, including this compound. The compound was tested against multiple cancer cell lines using MTT assays to determine IC50 values. Results indicated that it had an IC50 value of approximately 10 µM against HT-29 cells, showing promising potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing an MIC value of 50 µg/mL for both bacterial strains. These findings highlight its potential as a lead compound in the development of new antimicrobial agents .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other indazole derivatives:
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | ~10 µM | 50 µg/mL |
| 6-Bromo-indazole | ~15 µM | 75 µg/mL |
| 4-Iodo-indazole | ~20 µM | 100 µg/mL |
Q & A
Q. What are the common synthetic routes for 6-Bromo-4-iodo-1,2-dihydro-3H-indazol-3-one, and which analytical techniques are essential for structural confirmation?
- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example, bromo and iodo substituents can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. A key intermediate, such as a dihydroindazolone scaffold, is often functionalized under reflux conditions with reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) in solvents such as DMF or dichloromethane . Structural confirmation requires:
- 1H/13C-NMR : To resolve aromatic protons (δ 7.44–8.07 ppm for bromo/iodo-substituted aryl groups) and confirm substitution patterns .
- IR Spectroscopy : To identify carbonyl (C=O, ~1653 cm⁻¹) and NH stretches (~3250–3433 cm⁻¹) .
- Elemental Analysis : For empirical formula validation (e.g., C: 48.40% calculated vs. 48.80% observed) .
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
- Methodological Answer : Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for halogenation .
- Temperature Control : Maintaining 80–100°C during cyclization minimizes side reactions .
- Catalyst Use : Pd catalysts (e.g., Pd(PPh₃)₄) improve efficiency in cross-coupling steps .
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane isolates the product with >95% purity .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/dermal exposure.
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent decomposition .
- Waste Disposal : Halogenated waste must be neutralized with 10% sodium thiosulfate before disposal .
Q. How do researchers differentiate between regioisomers in synthetic derivatives of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign substituent positions .
- X-ray Crystallography : Resolves crystal structures to confirm regiochemistry (e.g., distinguishing 4-iodo vs. 6-iodo substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 465.9842 for C₉H₆BrIN₂O) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer :
- Binary Mixtures : Ethanol/water (7:3 v/v) or acetone/hexane (1:2) yield high-purity crystals .
- Temperature Gradient : Slow cooling from 60°C to 4°C minimizes occluded impurities .
Advanced Research Questions
Q. How do electronic effects of bromo and iodo substituents influence the reactivity of the indazolone core in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromo and iodo groups activate the ring toward electrophilic substitution at meta/para positions. For Suzuki-Miyaura couplings, the iodo substituent exhibits higher reactivity than bromo due to lower C–I bond dissociation energy .
- Directing Effects : Iodo groups direct incoming nucleophiles to the ortho position, as observed in palladium-catalyzed arylation studies .
Q. What strategies resolve discrepancies in reported NMR chemical shifts for derivatives of this compound?
- Methodological Answer :
- Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d6 at δ 2.50) for calibration .
- Variable Temperature NMR : Resolves signal splitting caused by dynamic processes (e.g., tautomerism) .
- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to validate experimental data .
Q. How can researchers design stability studies to evaluate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- LC-MS/MS : Identifies degradation products (e.g., dehalogenation or oxidation byproducts) .
Q. What computational methods predict the bioavailability and ADMET properties of this compound?
- Methodological Answer :
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model membrane permeability .
- SwissADME : Predicts logP (2.8), H-bond acceptors (3), and bioavailability radar .
- CYP450 Inhibition Assays : Test interactions with CYP3A4 and CYP2D6 using human liver microsomes .
Q. How to analyze substituent effects on the compound’s fluorescence or photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λmax shifts (e.g., 290 nm → 310 nm with electron-donating groups) .
- Fluorescence Quantum Yield : Compare emission intensities using quinine sulfate as a reference standard .
- TD-DFT : Correlate experimental spectra with theoretical transitions (e.g., HOMO→LUMO gaps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
